molecular formula C9H13N5 B15153653 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,2,4-triazol-5-amine

3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B15153653
M. Wt: 191.23 g/mol
InChI Key: UIFVCFWJEZFTNT-UHFFFAOYSA-N
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Description

3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,2,4-triazol-5-amine is a heterocyclic compound that contains both pyrrole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,2,4-triazol-5-amine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 3-methyl-1H-1,2,4-triazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,2,4-triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,2,4-triazol-5-amine is unique due to the combination of both pyrrole and triazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

5-methyl-N-[(1-methylpyrrol-2-yl)methyl]-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H13N5/c1-7-11-9(13-12-7)10-6-8-4-3-5-14(8)2/h3-5H,6H2,1-2H3,(H2,10,11,12,13)

InChI Key

UIFVCFWJEZFTNT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)NCC2=CC=CN2C

Origin of Product

United States

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